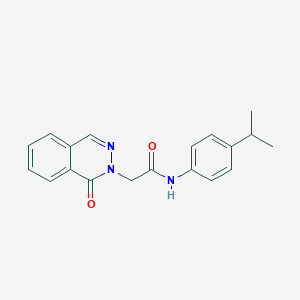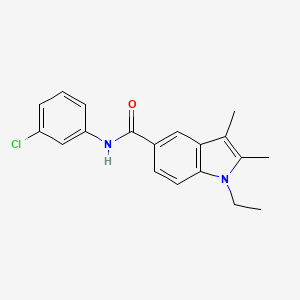
3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one, also known as ClO-DMACA, is a synthetic compound that belongs to the class of coumarin derivatives. This compound has been widely studied in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes. In particular, 3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the transmission of nerve impulses. This inhibition leads to an accumulation of acetylcholine in the synapse, resulting in prolonged nerve transmission and potential therapeutic effects.
Biochemical and Physiological Effects
3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one has been shown to have various biochemical and physiological effects in vitro and in vivo. In particular, 3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one has been reported to exhibit anti-inflammatory, antioxidant, and anticancer properties. Additionally, 3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one has been shown to improve cognitive function and memory in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one for lab experiments is its high solubility in various solvents, including water, ethanol, and dimethyl sulfoxide. This property allows for easy preparation of stock solutions and dilutions for use in various assays. Additionally, 3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one has a high molar extinction coefficient, making it an ideal fluorescent probe for the detection of metal ions in biological systems.
However, one of the limitations of 3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one is its potential toxicity at high concentrations. Careful consideration should be given to the concentration and duration of exposure when using 3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one in lab experiments.
Orientations Futures
There are several future directions for the study of 3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one. One area of interest is the development of 3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one derivatives with improved pharmacokinetic and pharmacodynamic properties. Additionally, further investigation is needed to fully understand the mechanism of action of 3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one and its potential therapeutic applications. Finally, the use of 3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one as a fluorescent probe for the detection of metal ions in biological systems could be expanded to include the development of new imaging techniques for the diagnosis and treatment of various diseases.
Conclusion
In conclusion, 3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. The synthesis method of 3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one involves the reaction of 3-chloro-4-methylcoumarin with diethylamine in the presence of acetic anhydride. 3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one has been investigated for its potential applications in medicinal chemistry, biochemistry, and pharmacology. The mechanism of action of 3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one is believed to involve the inhibition of enzymes involved in various cellular processes, resulting in various biochemical and physiological effects. 3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one has several advantages for lab experiments, including its high solubility and molar extinction coefficient, but also has potential limitations related to toxicity at high concentrations. Finally, there are several future directions for the study of 3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one, including the development of new derivatives and imaging techniques.
Méthodes De Synthèse
The synthesis of 3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one involves the reaction of 3-chloro-4-methylcoumarin with diethylamine in the presence of acetic anhydride. The reaction proceeds through nucleophilic substitution, resulting in the formation of 3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one as a yellow solid. This method has been reported to yield a high purity of 3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one and has been optimized for large-scale production.
Applications De Recherche Scientifique
3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of medicinal chemistry, where 3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one has been investigated as a potential drug candidate for various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, 3-chloro-7-(diethylamino)-4-methyl-2H-chromen-2-one has been used as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
IUPAC Name |
3-chloro-7-(diethylamino)-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2/c1-4-16(5-2)10-6-7-11-9(3)13(15)14(17)18-12(11)8-10/h6-8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRUINQASTYMMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24808313 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Chloro-4-methyl-7-diethylaminocoumarin | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)acrylic acid](/img/structure/B5727119.png)
![2-hydroxy-7-methyl-9-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5727129.png)
![2-(4-chlorophenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5727145.png)


![2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-N-(4-isopropoxyphenyl)acetamide](/img/structure/B5727161.png)
![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5727171.png)

![2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5727194.png)



![2-({5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5727220.png)